2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Overview

Description

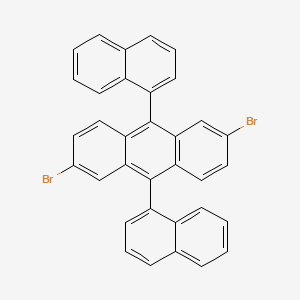

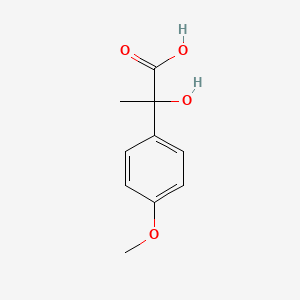

“2-Hydroxy-2-(4-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “2-Hydroxy-3-(4-methoxyphenyl)propanoic acid”, “2-Hydroxy-4’-methoxyphloretic acid”, and “3-(p-methoxyphenyl)lactic acid” among others .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 196.200 Da and the monoisotopic mass is 196.073563 Da .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 381.2±32.0 °C at 760 mmHg, and a flash point of 153.2±18.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The compound’s polar surface area is 67 Å2 .Scientific Research Applications

Synthesis and Chemical Properties

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid plays a role in various chemical synthesis processes. For instance, Brown, Denman, and O'donnell (1971) demonstrated its use in the ring closure of specific propionic acid derivatives to form 2-phenyl-1-indanone, a compound susceptible to auto-oxidation. This process involves complex reactions leading to various by-products, showcasing the chemical versatility of this compound in organic synthesis (Brown, Denman, & O'donnell, 1971).

Biological Properties and Applications

In the biological domain, the compound finds relevance in studies concerning natural products and phytochemical analysis. Cutillo et al. (2006) identified a derivative of this compound in Chenopodium album, a plant known for its various bioactive compounds. This underscores the potential of this compound in the discovery and analysis of new natural substances with possible medicinal properties (Cutillo et al., 2006).

Environmental and Toxicological Studies

The compound is also significant in environmental and toxicological research. Jităreanu et al. (2013) explored the phytotoxic and mutagenic effects of cinnamic acid derivatives, including a variant of this compound, on Triticum aestivum (wheat). Their research provided insights into the environmental impact and safety profile of such compounds (Jităreanu et al., 2013).

Industrial and Material Science Applications

From an industrial perspective, the compound is involved in the synthesis of complex molecules. Li, Lundquist, and Stenhagen (1996) reported its role in the formation of specific propanone compounds under acid treatment, highlighting its utility in industrial chemical processes (Li, Lundquist, & Stenhagen, 1996).

Mechanism of Action

Target of Action

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (hmpa), has been found to interact with the gpr41 receptor .

Mode of Action

Hmpa has been shown to suppress camp levels in a dose-dependent manner in cells expressing the mouse gpr41 receptor

Biochemical Pathways

Hmpa has been shown to improve hepatic lipid metabolism via the gpr41 receptor . This suggests that 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid may also influence lipid metabolism, but more research is needed to confirm this.

Result of Action

Hmpa has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . This suggests that this compound may have similar effects, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

It is known that hydroxycinnamic acid derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that similar compounds may have antioxidant and anti-obesity effects, and may improve hepatic lipid metabolism . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

It has been suggested that similar compounds may enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice .

Properties

IUPAC Name |

2-hydroxy-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-3-5-8(14-2)6-4-7/h3-6,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZYBYUIBZZEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

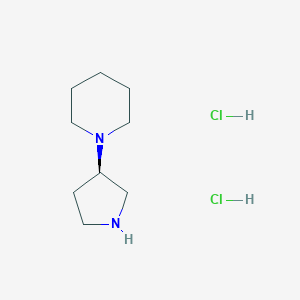

Synthesis routes and methods

Procedure details

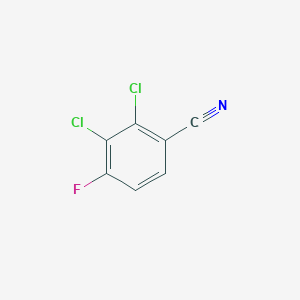

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)

![3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one](/img/structure/B3179030.png)

![5-[4-(4-butylphenyl)-2-fluorophenyl]-2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluorobenzene](/img/structure/B3179084.png)